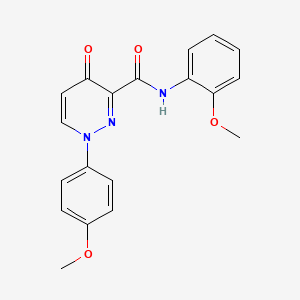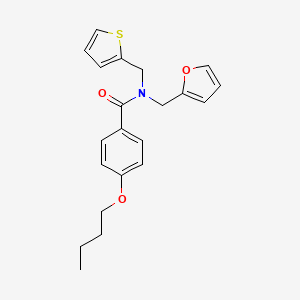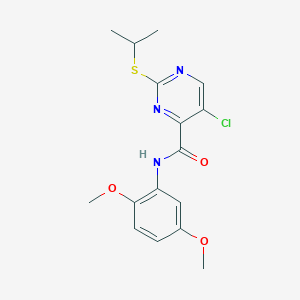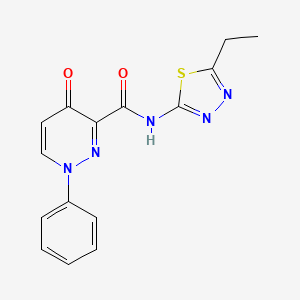
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is often catalyzed by copper (I) ions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Hydroxymethylation: The hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde and a base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-ethoxyphenyl)-5-(carboxylic acid)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: It is explored as a potential drug candidate for treating various diseases, including bacterial and fungal infections.
Materials Science: The compound is investigated for its use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound may also interact with microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide
- 2-(4-ethoxyphenyl)-5-(methyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide exhibits unique properties such as enhanced stability and specific biological activity. The presence of the ethoxy group may contribute to its increased lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C15H20N4O4 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H20N4O4/c1-2-23-12-6-4-11(5-7-12)19-17-13(10-21)14(18-19)15(22)16-8-3-9-20/h4-7,20-21H,2-3,8-10H2,1H3,(H,16,22) |
InChI Key |
STSOPMNMFNGBRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11382028.png)

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11382037.png)
![N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide](/img/structure/B11382041.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide](/img/structure/B11382053.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B11382055.png)
![3-benzyl-6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11382056.png)



![3-(2-ethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11382081.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11382087.png)
![2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11382097.png)
